NET vs SERT Transporter Binding Selectivity: Desipramine Is a NET-Selective Inhibitor, While Imipramine Is SERT-Selective
In a direct comparative study using human recombinant transporters, desipramine demonstrated 21.2-fold selectivity for NET over SERT (Kd NET = 0.83 nM vs SERT = 17.6 nM), while the tertiary-amine parent compound imipramine exhibited the opposite selectivity profile—26.4-fold selectivity for SERT over NET (Kd SERT = 1.4 nM vs NET = 37 nM) [1]. The absolute NET potency of desipramine exceeds that of imipramine by 44.6-fold, and its SERT potency is 12.6-fold lower. This functional inversion in transporter targeting means that desipramine cannot be substituted by imipramine in any experiment where noradrenergic vs serotonergic pathway discrimination is required. Reboxetine, a non-TCA selective NET inhibitor, shows even poorer NET affinity (Ki reported as >100-fold weaker in some assays), underscoring desipramine's standing as one of the most potent and well-characterized NET-selective small-molecule probes available [1].
| Evidence Dimension | Equilibrium dissociation constant (Kd) at human norepinephrine transporter (NET) and serotonin transporter (SERT) |
|---|---|
| Target Compound Data | Desipramine: NET Kd = 0.83 nM (SEM 0.05); SERT Kd = 17.6 nM (SEM 0.7); NET/SERT selectivity ratio = 21.2 |
| Comparator Or Baseline | Imipramine: NET Kd = 37 nM (SEM 2); SERT Kd = 1.4 nM (SEM 0.03); SERT/NET selectivity ratio = 26.4. Amitriptyline: NET Kd = 35 nM (SEM 2); SERT Kd = 4.3 nM (SEM 0.12) |
| Quantified Difference | Desipramine NET affinity is 44.6× higher than imipramine; SERT affinity is 12.6× lower. Selectivity direction is completely inverted (NET-selective vs SERT-selective). |
| Conditions | Radioligand binding assays using [3H]nisoxetine (NET) and [3H]citalopram (SERT) at human recombinant transporters expressed in HEK-293 cells; values expressed as geometric mean (SEM), from Tatsumi et al. 1997 |
Why This Matters
For researchers designing experiments that require selective manipulation of noradrenergic vs serotonergic tone, desipramine provides a validated NET-selective tool compound with a 21-fold selectivity window, whereas imipramine is functionally a SERT-preferring agent and would confound interpretation of norepinephrine-mediated effects.
- [1] Tatsumi M, Groshan K, Blakely RD, Richelson E. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Eur J Pharmacol. 1997;340(2-3):249-258. doi:10.1016/S0014-2999(97)01393-9 View Source
